molecular formula C5H5N5O2 B1206093 8-Aminoxanthine CAS No. 5461-03-0

8-Aminoxanthine

Katalognummer: B1206093
CAS-Nummer: 5461-03-0
Molekulargewicht: 167.13 g/mol
InChI-Schlüssel: MWAMGTOITZRWMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aminoxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. It is characterized by the substitution of an amino group at the eighth position of the xanthine molecule. This compound is of significant interest due to its potential pharmacological properties and its role in various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoxanthine typically involves the conversion of xanthine derivatives. One common method includes the reaction of 8-bromo-3-methylxanthine with m-ethylphenoxymethyloxirane in a propanol-1 medium in the presence of N,N-dimethylbenzylamine as a catalyst. This reaction yields 8-bromo-7-(2-hydroxy-3-m-ethylphenoxypropyl-1)-3-methylxanthine, which can then be further reacted with primary alkyl, oxyalkyl, aminoalkylamines, and some dialkyl amines to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Aminoxanthine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the amino group or other parts of the molecule.

    Substitution: The amino group at the eighth position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield various oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

8-Aminoxanthine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Aminoxanthine involves its interaction with purine nucleoside phosphorylase, an enzyme involved in purine metabolism. By inhibiting this enzyme, this compound can affect the levels of various purine metabolites, leading to diuretic and natriuretic effects . Additionally, it is metabolized by xanthine oxidase to form other active compounds .

Vergleich Mit ähnlichen Verbindungen

  • 8-Aminoguanine
  • 8-Aminoguanosine
  • 8-Aminoinosine
  • 8-Aminohypoxanthine

Comparison: 8-Aminoxanthine shares structural similarities with other 8-aminopurines, such as 8-Aminoguanine and 8-Aminoguanosine. it has unique properties, such as its specific inhibition of purine nucleoside phosphorylase and its distinct metabolic pathways . Unlike 8-Aminoguanine, which also causes antikaluresis, this compound does not alter potassium excretion .

Biologische Aktivität

8-Aminoxanthine is a purine derivative that has garnered attention for its potential pharmacological properties, particularly in the context of renal and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is primarily known for its role as a competitive antagonist of purine nucleoside phosphorylase (PNPase). PNPase is an enzyme involved in purine metabolism, specifically the conversion of inosine to hypoxanthine and guanosine to guanine. The inhibition of PNPase by this compound can lead to alterations in the levels of these metabolites, which are crucial for various physiological processes.

  • Inhibition Kinetics : Studies have shown that this compound exhibits competitive inhibition against PNPase, with inhibition constants (Ki) reported at approximately 20 µmol/L when using guanosine as a substrate and 28 µmol/L with inosine as a substrate .

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

  • Diuretic Activity : Administration of this compound has been linked to diuresis (increased urine production) and natriuresis (increased sodium excretion). These effects are beneficial for conditions such as hypertension and heart failure .
  • Glucosuria : While this compound induces glucosuria (glucose excretion in urine), this effect is less pronounced compared to other compounds in the same family, such as 8-aminoguanine .
  • Metabolism : In vivo studies indicate that 8-aminohypoxanthine is metabolized to this compound via xanthine oxidase, suggesting that its biological effects may be mediated through this metabolic pathway .

Research Findings

Several studies have investigated the biological activity of this compound and its related compounds. Below is a summary of key findings:

StudyFindings
Jackson et al. (2020)Demonstrated that 8-aminoinosine and 8-aminohypoxanthine effectively inhibit PNPase, leading to altered urinary metabolite ratios .
Rabuffetti et al. (2021)Reported competitive inhibition kinetics for 8-aminohypoxanthine against PNPase, supporting its potential therapeutic applications .
Stoeckler et al. (1982)Found that 8-aminohypoxanthine showed significant inhibition of PNPase isolated from red blood cells, reinforcing its role in purine metabolism regulation .

Case Studies

  • Hypertensive Models : In animal models of hypertension, treatment with 8-aminoguanosine (a related compound) resulted in reduced urinary levels of hypoxanthine and increased ratios of inosine to hypoxanthine, indicating effective modulation of purine metabolism .
  • Chronic Kidney Disease : The diuretic properties of this compound suggest potential utility in managing chronic kidney disease symptoms by promoting renal excretion without significant potassium loss, which is critical for patient safety .

Eigenschaften

IUPAC Name

8-amino-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAMGTOITZRWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203040
Record name 8-Aminoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-03-0
Record name 5461-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Aminoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoxanthine
Reactant of Route 2
Reactant of Route 2
8-Aminoxanthine
Reactant of Route 3
Reactant of Route 3
8-Aminoxanthine
Reactant of Route 4
8-Aminoxanthine
Reactant of Route 5
8-Aminoxanthine
Reactant of Route 6
Reactant of Route 6
8-Aminoxanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.